AZ191

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

AZ191 is a potent and selective small molecule inhibitor of Dual specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) . DYRK1B is a protein kinase that is amplified in certain cancers and may act as an oncogene .

Mode of Action

This compound selectively inhibits the serine/threonine kinase activity of DYRK1B, without affecting its tyrosine kinase autophosphorylation . It has been shown to inhibit DYRK1B more effectively than DYRK1A in HEK-293 cells . This compound also inhibits the phosphorylation of cyclin D1 (CCND1), a key regulator of the mammalian G1-S phase transition .

Biochemical Pathways

This indicates that DYRK1B is a novel Thr286-CCND1 kinase that promotes CCND1 degradation . In addition, this compound has been shown to strongly induce a pro-inflammatory cytokine release pattern in THP-1 cells differentiated into macrophages .

Result of Action

This compound has been shown to have a range of cellular effects. It inhibits the cell cycle by causing a G1-phase cell-cycle arrest . It also increases the expression of the M1 marker CD80 and decreases the M2 marker CD163 in THP-1 macrophages . Furthermore, it has been shown to promote the degradation of cyclin D1, a key regulator of the cell cycle .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, in THP-1 cells differentiated into macrophages, this compound strongly induced a pro-inflammatory cytokine release pattern . .

Preparation Methods

Synthetic Routes:: AZ191 can be synthesized through various routes. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 3-aminobenzaldehyde, followed by cyclization to form the indene-1-one scaffold. Detailed reaction conditions and purification steps are essential for obtaining high yields and purity.

Industrial Production:: While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes, large-scale reactions, and efficient purification techniques.

Chemical Reactions Analysis

AZ191 participates in several chemical reactions:

Oxidation: It may undergo oxidation reactions, potentially affecting its stability or bioactivity.

Reduction: Reduction processes could modify its functional groups.

Substitution: Substituent modifications may occur, impacting its pharmacological properties.

Common reagents include reducing agents (e.g., NaBH4), oxidizing agents (e.g., H2O2), and Lewis acids (e.g., AlCl3). Major products depend on reaction conditions and substituents.

Scientific Research Applications

AZ191’s versatility extends across scientific disciplines:

Chemistry: Used as a tool compound to study DNA-PK inhibition.

Biology: Investigated for its impact on cell cycle regulation and apoptosis.

Medicine: Potential applications in cancer therapy due to its kinase inhibition.

Industry: May serve as a lead compound for drug development.

Comparison with Similar Compounds

AZ191’s uniqueness lies in its selectivity for DYRK1B. Similar compounds include DYRK1A and DYRK2 inhibitors, but this compound’s potency against DYRK1B sets it apart .

Properties

IUPAC Name |

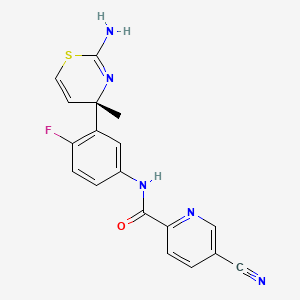

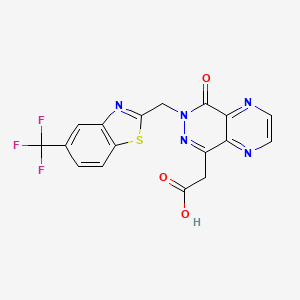

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVXTMKTGDARKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)

![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid](/img/structure/B605659.png)